1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
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Overview
Description
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a phospholipid molecule that plays a crucial role in cellular membranes. It is composed of oleic acid and docosahexaenoic acid (DHA) esterified to the glycerol backbone of phosphatidylcholine. This compound is particularly significant due to its involvement in various biological processes, including membrane fluidity and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine can be synthesized through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of phospholipase A2 to catalyze the esterification of oleic acid and DHA to lysophosphatidylcholine. Chemical synthesis may involve the use of protecting groups and coupling reagents to achieve the desired esterification .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as marine organisms rich in DHA. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of lipid peroxides, while reduction reactions may involve the hydrogenation of double bonds .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products: The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives, which can have different biological activities and properties .
Scientific Research Applications
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential in treating neurodegenerative diseases and enhancing cognitive functions.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 1-oleoyl-2-docosahexaenoyl phosphatidylcholine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to cellular homeostasis .
Comparison with Similar Compounds
- 1-Oleoyl-2-palmitoyl phosphatidylcholine
- 1-Oleoyl-2-arachidonoyl phosphatidylcholine
- 1-Oleoyl-2-linoleoyl phosphatidylcholine
Comparison: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is unique due to the presence of DHA, which imparts distinct biophysical properties and biological activities. Compared to other similar compounds, it has a higher degree of unsaturation, leading to greater membrane fluidity and enhanced signaling capabilities .
Properties
IUPAC Name |
[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVDFOXMCHLKL-BFVLUCRJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82NO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99296-82-9 |
Source
|
Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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